2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, hydroxyl, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to similar compounds.
Biological Activity
2-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide is a fluorinated benzamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings.
- Molecular Formula : C₁₅H₁₆FNO₂S
- Molecular Weight : 293.4 g/mol
- CAS Number : 2097866-52-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophenyl group may enhance its lipophilicity and facilitate cellular uptake, while the sulfonamide moiety is known for its role in antibacterial activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic strains, particularly those capable of forming biofilms.
Pathogen | Activity | Reference |
---|---|---|
Pseudomonas aeruginosa | Significant anti-pathogenic activity | |
Staphylococcus aureus | Effective against biofilm formation |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated cytotoxic effects on several cancer cell lines, indicating its promise as a therapeutic agent in oncology.
Cell Line | IC₅₀ (µM) | Notes | Reference |
---|---|---|---|
MCF7 (Breast Cancer) | 12.50 | Moderate cytotoxicity | |
A549 (Lung Cancer) | 26.00 | Inhibitory effects observed | |
HeLa (Cervical Cancer) | 14.31 | Significant growth inhibition |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against traditional antibiotics. The results indicated that this compound not only inhibited bacterial growth but also demonstrated a lower propensity for resistance development compared to conventional treatments.
Study on Cancer Cell Lines
A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death, making it a candidate for further development in cancer therapies.
Research Findings
Recent advancements in drug design have highlighted the structural modifications of similar compounds that enhance their biological activities. The structure–activity relationship (SAR) studies indicate that variations in substituents can significantly affect potency and selectivity towards specific biological targets.
Properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-14(17,8-11-6-7-20-9-11)10-16-21(18,19)13-5-3-2-4-12(13)15/h2-7,9,16-17H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFURWJFUJIDUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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